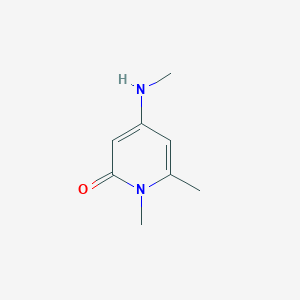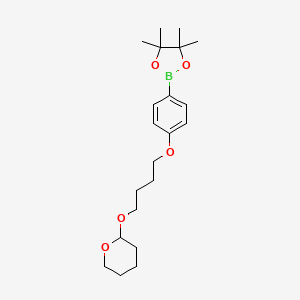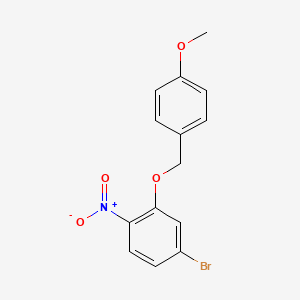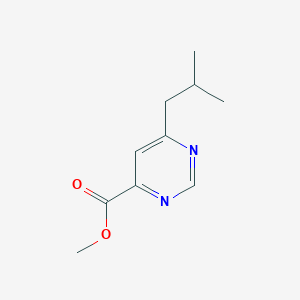
1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one
Descripción general
Descripción
1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one, also known as DMMP, is an organic compound that has been studied extensively for its various applications in scientific research. DMMP is a colorless, odorless, and water-soluble compound that is structurally similar to pyridine and has a molecular weight of 129.19 g/mol. DMMP has been used in a variety of scientific research applications, such as in the synthesis of different compounds, the study of biochemical and physiological effects, and the investigation of its mechanisms of action.
Aplicaciones Científicas De Investigación
X-ray Diffraction Studies
1,6-Dimethyl-4-(methylamino)pyridin-2(1H)-one and related compounds have been explored in the context of heterocyclic design, particularly through X-ray diffraction studies. These studies aim to understand the structural properties and configurations of such compounds, which are crucial for their potential applications in various scientific fields, such as materials science and pharmaceuticals. Al’bov et al. (2004) conducted an X-ray diffraction study on 2-pyridones containing cycloalkane fragments, providing valuable insights into their crystal structures and molecular interactions, which could be applicable to understanding the structural aspects of 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one derivatives Al’bov, Mazina, Rybakov, Babaev, Chernyshev, & Aslanov, 2004.
Synthesis and Characterization
Research has also been directed towards the synthesis and characterization of pyridine derivatives, including compounds structurally related to 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one. For instance, El-Taweel and Elmaaty (2015) presented a novel one-pot synthesis method for functionally substituted pyridines from enaminoketones. This work highlights the synthetic accessibility of pyridine derivatives, which is essential for their application in chemical synthesis and drug development El-Taweel & Elmaaty, 2015.
Antibacterial Applications
Compounds with a structure similar to 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one have been investigated for their antibacterial properties. Shukla et al. (2019) synthesized a series of barbituric acid derivatives, including 5,5'-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones], and evaluated their antibacterial activity against various bacterial strains. Such research underscores the potential antimicrobial applications of these compounds, which could lead to the development of new antibacterial agents Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019.
Propiedades
IUPAC Name |
1,6-dimethyl-4-(methylamino)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(9-2)5-8(11)10(6)3/h4-5,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMYTKYLIEARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)


![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)



![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)
![hexahydrofuro[3,4-c]pyridin-5(3H)-amine](/img/structure/B1472708.png)
![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)

